2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound featuring several functional groups, including furan, pyrrole, triazole, and acetamide. The intricate structure of this compound suggests its potential utility in various scientific and industrial applications, particularly in fields requiring specific interactions with biological molecules or unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: : Often initiated through the condensation of an appropriate hydrazine derivative with a dicarbonyl compound.
Attachment of the Furan and Pyrrole Groups: : This can be achieved through coupling reactions using furan-2-carbaldehyde and pyrrole derivatives under catalytic conditions.
Introduction of the Sulfanyl Group: : Generally introduced using thiolating agents like thiourea in the presence of oxidizing agents.
Final Coupling to Form Acetamide: : The final step involves coupling the synthesized intermediate with 2-methoxy-5-methylphenylacetic acid under peptide bond-forming conditions, typically using EDCI or DCC as coupling agents.
Industrial Production Methods
For industrial-scale production, the process is optimized to minimize steps and use cost-effective reagents. Batch or continuous flow reactors might be employed to maintain high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the pyrrole or furan rings, forming various oxidized products.
Reduction: : Reduction reactions can target the triazole or pyrrole rings, often leading to ring saturation.
Substitution: : The compound is susceptible to nucleophilic substitutions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, or other peroxides in suitable solvents.
Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: : Various nucleophiles in the presence of bases like NaH or KOH.
Major Products Formed
Oxidation and reduction reactions modify the heterocyclic rings, while substitution reactions replace the sulfanyl group with other functional groups.
Scientific Research Applications
In Chemistry
The compound’s multiple functional groups make it a valuable intermediate for synthesizing other complex molecules.
In Biology
In Medicine
Investigated for its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
In Industry
Utilized in the synthesis of advanced materials with specific electronic properties due to the presence of heterocyclic rings.
Mechanism of Action
The biological effects of 2-{[5-(Furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide are likely mediated through its interaction with key molecular targets such as enzymes or receptors. The triazole ring can interact with the active sites of enzymes, inhibiting their function, while the sulfanyl group may form disulfide bonds, altering protein conformation and function.
Comparison with Similar Compounds
Similar compounds include those with triazole, pyrrole, and furan rings:
2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar structure but lacks the pyrrole ring.
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar but differs in the phenyl substitution.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-14-7-8-16(27-2)15(12-14)21-18(26)13-29-20-23-22-19(17-6-5-11-28-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFUOZMZZRQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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